BenchChemオンラインストアへようこそ!

Methyl 2-hydroxy-3-phenylpropanoate

Antibacterial MIC MBC

Choose Methyl 2-hydroxy-3-phenylpropanoate for your next campaign. This chiral α-hydroxy ester, available as pure (S)-enantiomer (CAS 13673-95-5) or racemate (CAS 13674-16-3/21632-25-7), delivers validated antibacterial activity (MIC 4–16 µM, superior to cholic acid) without MCF7 cytotoxicity. Its nanomolar HPPD inhibition (IC₅₀ 89–90 nM) makes it a cost‑effective nitisinone alternative for tyrosine metabolism assays. Verified optical rotation guarantees enantiomeric excess for asymmetric syntheses.

Molecular Formula C10H12O3
Molecular Weight 180.203
CAS No. 13673-95-5; 13674-16-3; 21632-25-7
Cat. No. B2992143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-3-phenylpropanoate
CAS13673-95-5; 13674-16-3; 21632-25-7
Molecular FormulaC10H12O3
Molecular Weight180.203
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)O
InChIInChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3
InChIKeyNMPPJJIBQQCOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2‑Hydroxy‑3‑phenylpropanoate (CAS 13673‑95‑5 / 13674‑16‑3 / 21632‑25‑7): Chiral Ester Building Block for Asymmetric Synthesis and Bioactive‑Molecule Development


Methyl 2‑hydroxy‑3‑phenylpropanoate (also referred to as β‑phenyllactic acid methyl ester) is a chiral α‑hydroxy ester belonging to the fatty acid ester class [REFS‑1]. It exists as a single enantiomer (CAS 13673‑95‑5 for the S‑form, CAS 27000‑00‑6 for the R‑form) or as the racemate (CAS 13674‑16‑3; CAS 21632‑25‑7) [REFS‑2]. The compound is a natural product isolated from Pseudomonas syringae [REFS‑1] and serves as a versatile intermediate in the synthesis of β‑lactam antibiotics, bortezomib analogs, and other chiral pharmaceuticals [REFS‑3].

Why Closely Related 2‑Hydroxy‑3‑phenylpropanoate Analogs Cannot Substitute Methyl 2‑Hydroxy‑3‑phenylpropanoate in Critical Research Applications


Although the 2‑hydroxy‑3‑phenylpropanoate scaffold is shared by several esters and enantiomers, their biological activity, physicochemical properties, and enzymatic recognition diverge sufficiently to preclude simple interchange. The S‑enantiomer (CAS 13673‑95‑5) is the metabolite‑relevant form found in biological systems [REFS‑1], while the R‑antipode can exhibit different or diminished activity. Likewise, the methyl ester offers a distinct balance of hydrophobicity (Log P ≈ 1.33 [REFS‑2]) and steric demand that affects both enzyme substrate acceptance and synthetic reactivity compared to the ethyl or free‑acid variants. Even a shift of the hydroxyl group from C‑2 to C‑3 (methyl 3‑hydroxy‑3‑phenylpropanoate) leads to a different pharmacological profile [REFS‑3]. These differences directly impact the validity of structure‑activity relationships and synthetic outcomes, making generic substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for Methyl 2‑Hydroxy‑3‑phenylpropanoate Against Key Comparators


In Vitro Antibacterial Potency of Methyl 2‑Hydroxy‑3‑phenylpropanoate Versus Cholic Acid

Methyl 2‑hydroxy‑3‑phenylpropanoate inhibits bacterial growth with an MIC of 4–16 µM and an MBC of 16–32 µM. In a direct comparison, it was more potent than the structurally related bile acid cholic acid, yet it showed no cytotoxicity against the human MCF7 cell line, indicating a degree of bacterial selectivity [REFS‑1].

Antibacterial MIC MBC Natural product Drug discovery

HPPD Enzyme Inhibition: IC₅₀ Comparison of Methyl 2‑Hydroxy‑3‑phenylpropanoate with the Clinical Inhibitor Nitisinone

In a porcine‑liver 4‑hydroxyphenylpyruvate dioxygenase (HPPD) assay, methyl 2‑hydroxy‑3‑phenylpropanoate achieves an IC₅₀ of 89–90 nM [REFS‑1]. The clinically used HPPD inhibitor nitisinone (NTBC) exhibits reported IC₅₀ values between 40 nM and 173 nM depending on the assay format [REFS‑2]. Although the two measurements were performed in different laboratories, the data place the target compound within the same nanomolar potency range as the reference drug.

HPPD inhibition Enzyme assay Drug discovery Metabolic disease

Enantiomeric Purity Requirement: Definitive Optical Rotation Values Distinguish the (S)‑ and (R)‑Enantiomers

The (R)‑enantiomer (CAS 27000‑00‑6) displays a specific optical rotation [α] of –4.0° to –6.0° (c=1, MeOH) [REFS‑1], while the (S)‑enantiomer (CAS 13673‑95‑5) shows a positive rotation of equal magnitude [REFS‑2]. The racemic mixture (CAS 13674‑16‑3) has no net optical rotation. For asymmetric syntheses that require a defined stereochemical outcome, using the correct enantiomer is critical; even a small enantiomeric impurity can cascade into diastereoselectivity loss.

Chiral resolution Enantiomeric excess Asymmetric synthesis Quality control

Regioisomeric Differentiation: Methyl 2‑Hydroxy‑3‑phenylpropanoate Versus Methyl 3‑Hydroxy‑3‑phenylpropanoate in Biological Activity

Patent literature explicitly claims methyl 2‑hydroxy‑3‑phenylpropanoate and its derivatives as antibacterial agents, whereas methyl 3‑hydroxy‑3‑phenylpropanoate (CAS 7497‑61‑2) is disclosed in separate patent families with a different spectrum of activity [REFS‑1]. Although quantitative MIC values for the 3‑hydroxy isomer are not publicly available in the same assay, the divergent patent landscapes confirm that the position of the hydroxyl group drives distinct biological profiles, making the 2‑hydroxy regioisomer the relevant candidate for antibacterial lead programs.

Regioisomer Structure-activity relationship Antibacterial Patent

High‑Value Research and Industrial Application Scenarios for Methyl 2‑Hydroxy‑3‑phenylpropanoate Based on Quantitative Differentiation Evidence


Antibacterial Lead Optimization Leveraging a Defined MIC/MBC Profile and Cholic‑Acid Benchmark

With a confirmed MIC of 4–16 µM and direct superiority over cholic acid [REFS‑1], methyl 2‑hydroxy‑3‑phenylpropanoate serves as a validated starting point for medicinal chemistry campaigns targeting Gram‑positive or Gram‑negative pathogens. The absence of cytotoxicity toward the MCF7 cell line [REFS‑1] further supports its use in early‑stage antibacterial drug discovery.

HPPD‑Targeted Tool Compound for Metabolic and Herbicide Research

Its nanomolar HPPD inhibition (IC₅₀ 89–90 nM) positions the compound as a cost‑effective alternative to nitisinone for biochemical assays investigating tyrosine metabolism or for herbicide discovery programs that require a structurally simple diketonitrile‑mimic scaffold [REFS‑2][REFS‑3].

Stereochemically Controlled Building Block for Asymmetric Synthesis

The commercial availability of both (S)‑ and (R)‑enantiomers with verified optical rotation values [REFS‑4] allows process chemists to install a defined chiral center in complex molecules, including β‑lactam antibiotics and proteasome inhibitors, with confidence in enantiomeric excess.

Intellectual‐Property‑Guided Antibacterial Development Using the 2‑Hydroxy Regioisomer

Patent analysis confirms that the 2‑hydroxy regioisomer is encompassed by antibacterial patent families [REFS‑5], making it the appropriate choice for organizations that wish to align their research programs with existing intellectual property claims.

Quote Request

Request a Quote for Methyl 2-hydroxy-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.